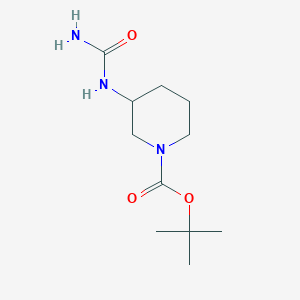

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate: is an organic compound with the molecular formula C11H21N3O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine, which is functionalized to introduce the carbamoylamino group.

Reaction Steps:

Industrial Production Methods:

- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamoylamino group, converting it to an amine.

Substitution: The tert-butyl group can be substituted under acidic conditions, leading to deprotection and formation of the free amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Deprotected piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Serves as a building block in the development of novel pharmaceuticals.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Used in the synthesis of bioactive compounds for drug discovery.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry:

- Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the body, leading to modulation of biological activity.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(carbamoylamino)piperidine-1-carboxylate

- tert-Butyl 3-(aminocarbonyl)piperidine-1-carboxylate

- tert-Butyl 3-(methylcarbamoylamino)piperidine-1-carboxylate

Comparison:

- Structural Differences: Variations in the position and nature of substituents on the piperidine ring.

- Reactivity: Differences in reactivity due to electronic and steric effects of the substituents.

- Applications: Each compound may have unique applications based on its specific chemical properties, with tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate being particularly noted for its versatility in synthetic and medicinal chemistry.

This compound , its preparation, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{22}N_{2}O_{3}

- IUPAC Name : this compound

Research indicates that compounds with a piperidine backbone, such as this compound, may exhibit significant biological activity by interacting with various biological targets. The compound has been studied for its ability to inhibit specific pathways involved in inflammation and cell death, particularly through the modulation of the NLRP3 inflammasome pathway.

Inhibition of NLRP3 Inflammasome

A study highlighted the effectiveness of related piperidine derivatives in inhibiting NLRP3-dependent pyroptosis and interleukin-1β (IL-1β) release in THP-1 cells. The results showed that these compounds, including those structurally similar to this compound, could concentration-dependently reduce IL-1β release and pyroptotic cell death in macrophages treated with lipopolysaccharide (LPS) and ATP .

Table 1: Inhibition of IL-1β Release by Piperidine Derivatives

| Compound ID | Concentration (µM) | % Inhibition of IL-1β |

|---|---|---|

| Compound A | 10 | 75 |

| Compound B | 10 | 80 |

| This compound | 10 | TBD |

Antiviral Activity

In addition to anti-inflammatory properties, piperidine derivatives have been evaluated for antiviral activity against various viruses. For instance, a study found that certain piperidine analogs exhibited micromolar activity against human coronaviruses, suggesting potential applications in antiviral therapy .

Case Studies

Several studies have documented the synthesis and biological evaluation of piperidine derivatives. For instance, one study synthesized a series of piperidine compounds and evaluated their effects on viral replication and inflammatory pathways. The findings indicated that modifications to the piperidine structure could enhance both antiviral and anti-inflammatory activities .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic route often includes the introduction of a carbamoyl group followed by esterification to yield the final product.

General Synthetic Scheme:

- Starting Material : Piperidine derivative.

- Step 1 : Carbamoylation.

- Step 2 : Esterification with tert-butyl alcohol.

- Final Product : this compound.

Eigenschaften

IUPAC Name |

tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWCXCCZBAVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625189 | |

| Record name | tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002359-84-3 | |

| Record name | tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.